molecular formula C17H12ClN3O5 B2491375 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide CAS No. 921899-78-7

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2491375
CAS No.: 921899-78-7
M. Wt: 373.75
InChI Key: ZVGHPFPGRYAHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This chemical class has demonstrated significant potential in pharmaceutical research, particularly as anticancer agents. Recent studies on structurally similar 5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole derivatives have shown that these compounds can exhibit potent anticancer activity, with some specific analogs demonstrating efficacy comparable to standard drugs in preliminary evaluations . The molecular structure incorporates a benzodioxole group, a motif frequently found in biologically active molecules, and a chlorophenoxy acetamide side chain, which can be crucial for target binding and potency. The primary research value of this compound lies in its use as a key intermediate or novel chemical entity for screening against various cancer cell lines. Researchers can utilize it to explore new mechanisms of action and develop novel therapeutic candidates. Furthermore, beyond oncology, the benzodioxole-oxadiazole architecture is of interest in other areas, including the development of plant growth regulators, where similar N-(benzo[d][1,3]dioxol-5-yl)acetamide derivatives have been identified as potent auxin receptor agonists that promote root growth . This compound is provided For Research Use Only (RUO) and is intended for use in laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O5/c18-11-2-4-12(5-3-11)23-8-15(22)19-17-21-20-16(26-17)10-1-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGHPFPGRYAHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
  • 1,3,4-Oxadiazole ring : Often associated with antimicrobial and anticancer properties.
  • 4-Chlorophenoxy group : Enhances lipophilicity and biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Mechanisms of Action : Studies have shown that related compounds can inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor cell proliferation. The involvement of apoptotic pathways has also been documented, with compounds inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins such as Bax and Bcl-2 .
CompoundIC50 (µM)Cancer Cell LineReference Drug IC50 (µM)
N-(5-(benzo[d][1,3]dioxol-5-yl)...2.38HepG27.46
N-(5-(benzo[d][1,3]dioxol-5-yl)...1.54HCT1168.29
N-(5-(benzo[d][1,3]dioxol-5-yl)...4.52MCF74.56

This table summarizes the anticancer efficacy of the compound against various cancer cell lines compared to a standard drug (Doxorubicin).

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar benzo[d][1,3]dioxole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of bulky hydrophobic groups contributes to their potency against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in cancer cells.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Induction of Apoptosis : The compound may trigger apoptosis through intrinsic and extrinsic pathways by affecting mitochondrial membrane potential and activating caspases.

Study on Anticancer Efficacy

A study focusing on a related oxadiazole compound demonstrated its ability to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins . This highlights the potential for developing therapeutics based on the oxadiazole scaffold.

Study on Antimicrobial Properties

Another investigation into benzo[d][1,3]dioxole derivatives reported significant antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The compounds were effective at low concentrations (MIC values ranging from 12.5 to 25 μg/mL), suggesting that modifications to the benzo[d][1,3]dioxole core can enhance antimicrobial efficacy .

Comparison with Similar Compounds

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives ()

  • Core Structure : 1,3,4-oxadiazole with a 4-chlorophenyl group at position 5 and a sulfanyl acetamide at position 2.
  • Key Differences: The target compound replaces the sulfanyl (-S-) group with a phenoxy (-O-) linkage and substitutes the 4-chlorophenyl group with benzo[d][1,3]dioxol.
  • Biological Activity: Derivatives like 6f exhibited potent antimicrobial activity (MIC = 12.5 µg/mL against S. aureus), attributed to the sulfanyl group’s nucleophilic reactivity. The target compound’s phenoxy group may reduce nucleophilicity but enhance metabolic stability .

N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t, )

  • Core Structure : 1,3,4-oxadiazole with an indolemethyl group at position 5 and a sulfanyl acetamide at position 2.
  • Biological Activity: 8t showed dual activity: 72% inhibition of lipoxygenase (LOX) and 68% inhibition of butyrylcholinesterase (BChE). The target compound’s 4-chlorophenoxy group may enhance selectivity for similar enzymatic targets .

Analogues with Alternative Heterocyclic Cores

N-(4-(5-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide (6, )

  • Core Structure : 1,2,4-triazole with benzo[d][1,3]dioxol and phenylthioacetamide substituents.
  • Key Differences : The triazole core has three nitrogen atoms, offering distinct hydrogen-bonding interactions compared to the oxadiazole’s two nitrogens.

N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide ()

  • Core Structure: Thiazolidinone with a benzo[d][1,3]dioxol methylene group and chloroacetamide.
  • Key Differences: The thiazolidinone core introduces a ketone and sulfur atom, enabling metal chelation. The target compound’s oxadiazole lacks this feature but may exhibit greater rigidity .

Antimicrobial Activity

  • Target Compound: Predicted activity based on 6f () but modulated by the phenoxy group’s reduced nucleophilicity.
  • Key SAR Insights :
    • Electron-withdrawing groups (e.g., -Cl) enhance membrane penetration.
    • Benzo[d][1,3]dioxol improves binding to hydrophobic enzyme pockets .

Enzyme Inhibition Potential

  • LOX/BChE Inhibition: The oxadiazole core in 8t () suggests the target compound may inhibit LOX or BChE, with the 4-chlorophenoxy group enhancing steric hindrance for selective binding .

Toxicity and Pharmacokinetic Profiles

  • Toxicity: Sulfanyl-containing derivatives (e.g., 6g, 6j in ) showed higher cytotoxicity, while phenoxy analogues (target compound) may exhibit lower reactivity and toxicity .
  • Lipophilicity: Calculated LogP for the target compound is ~3.2 (benzo[d][1,3]dioxol contributes +1.5, 4-chlorophenoxy +0.7), favoring blood-brain barrier penetration .

Preparation Methods

Preparation of Benzo[d]dioxole-5-carbohydrazide

The synthesis begins with the formation of benzo[d]dioxole-5-carbohydrazide , a critical precursor for the oxadiazole ring. Benzo[d]dioxole-5-carboxylic acid is esterified using ethanol and sulfuric acid, yielding the ethyl ester derivative. Subsequent treatment with hydrazine hydrate in ethanol under reflux conditions replaces the ethoxy group with a hydrazide moiety.

Reaction Conditions :

  • Benzo[d]dioxole-5-carboxylic acid (1.0 eq), ethanol (excess), H₂SO₄ (catalytic), reflux (6–8 h).
  • Hydrazine hydrate (2.0 eq), ethanol, room temperature (5 h).

Yield : 85–90%.

Synthesis of 2-(4-Chlorophenoxy)acetic Acid

The 4-chlorophenoxyacetamide side chain is derived from 2-(4-chlorophenoxy)acetic acid , synthesized via nucleophilic substitution. 4-Chlorophenol reacts with chloroacetic acid in alkaline aqueous medium, forming the phenoxyacetic acid derivative.

Reaction Conditions :

  • 4-Chlorophenol (1.0 eq), chloroacetic acid (1.2 eq), NaOH (15% w/v), H₂O, 80°C (3 h).
  • Acidification with HCl to pH 2–3 precipitates the product.

Yield : 75–80%.

Cyclization to Form the 1,3,4-Oxadiazole Core

Cyclization via Acylthiosemicarbazide Intermediate

The oxadiazole ring is constructed through cyclization of acylthiosemicarbazide . Benzo[d]dioxole-5-carbohydrazide reacts with carbon disulfide (CS₂) in alkaline ethanol, forming a thiosemicarbazide intermediate. Oxidative cyclization using iodine or hydrogen peroxide yields 5-(benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-amine .

Reaction Conditions :

  • Benzo[d]dioxole-5-carbohydrazide (1.0 eq), CS₂ (2.0 eq), KOH (2.0 eq), ethanol, reflux (6 h).
  • I₂ (1.5 eq), ethanol, reflux (2 h).

Yield : 70–75%.

Alternative Method Using Diacylhydrazide Cyclization

An alternative route involves cyclizing a diacylhydrazide precursor. Benzo[d]dioxole-5-carbohydrazide is acylated with 2-(4-chlorophenoxy)acetyl chloride, forming a diacylhydrazide. Dehydration with phosphorus oxychloride (POCl₃) induces cyclization to the target oxadiazole.

Reaction Conditions :

  • Diacylhydrazide (1.0 eq), POCl₃ (excess), 80°C (4 h).
  • Neutralization with NaHCO₃ and extraction with ethyl acetate.

Yield : 60–65%.

Acylation of the 2-Amino-1,3,4-Oxadiazole Intermediate

The final step involves acylating the 2-amino group of the oxadiazole with 2-(4-chlorophenoxy)acetyl chloride . The amine reacts with the acyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Reaction Conditions :

  • 5-(Benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-amine (1.0 eq), 2-(4-chlorophenoxy)acetyl chloride (1.2 eq), TEA (2.0 eq), DCM, 0°C → room temperature (12 h).

Yield : 80–85%.

Optimization and Reaction Conditions

Solvent and Catalyst Impact

  • Cyclization Efficiency : Ethanol and DMF are optimal for cyclization, with KOH and POCl₃ providing superior yields compared to H₂SO₄.
  • Acylation : DCM and TEA minimize side reactions, achieving >80% conversion.

Temperature and Time

  • Cyclization requires reflux (6–8 h) for complete conversion.
  • Acylation proceeds efficiently at 0°C to room temperature to prevent epimerization.

Spectroscopic Characterization and Analytical Data

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • Benzo[d]dioxole protons: δ 6.85–7.10 (m, 3H).
    • Oxadiazole-CONH: δ 10.22 (s, 1H).
    • 4-Chlorophenoxy CH₂: δ 4.67 (s, 2H).
  • ¹³C NMR :

    • Oxadiazole C-2 and C-5: δ 165.2, 160.8.
    • Acetamide carbonyl: δ 169.5.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₁₂ClN₃O₅ : 397.0467 [M+H]⁺.
  • Observed : 397.0471.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.